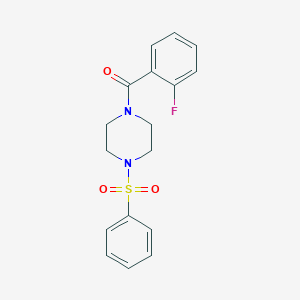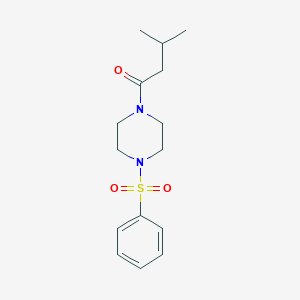![molecular formula C19H28N2O2 B248753 (4-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE](/img/structure/B248753.png)
(4-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with a 4-methoxyphenyl group and a 4-methylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and an amine.
Substitution with 4-Methoxyphenyl Group: The piperazine core is then reacted with 4-methoxyphenyl chloride in the presence of a base such as potassium carbonate to introduce the 4-methoxyphenyl group.
Introduction of 4-Methylcyclohexyl Group: The final step involves the alkylation of the piperazine nitrogen with 4-methylcyclohexyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Studies: The compound is used in studies involving receptor-ligand interactions and molecular docking to understand its binding affinity and specificity.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various biological pathways.
Wirkmechanismus
The mechanism of action of (4-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurological disorders. Molecular docking studies have shown that the compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxyphenyl)piperazine: Shares the 4-methoxyphenyl group but lacks the 4-methylcyclohexyl substitution.
(4-Methylcyclohexyl)piperazine: Contains the 4-methylcyclohexyl group but lacks the 4-methoxyphenyl substitution.
(4-Methoxyphenyl)[4-(4-chlorocyclohexyl)piperazin-1-yl]methanone: Similar structure but with a chlorine atom instead of a methyl group on the cyclohexyl ring.
Uniqueness
(4-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is unique due to the combination of the 4-methoxyphenyl and 4-methylcyclohexyl groups, which confer specific pharmacological properties. This unique structure allows for selective binding to certain molecular targets, making it a valuable compound in drug development.
Eigenschaften
Molekularformel |
C19H28N2O2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-3-7-17(8-4-15)20-11-13-21(14-12-20)19(22)16-5-9-18(23-2)10-6-16/h5-6,9-10,15,17H,3-4,7-8,11-14H2,1-2H3 |
InChI-Schlüssel |
BQACZIUAKAUAEO-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-chlorophenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248677.png)
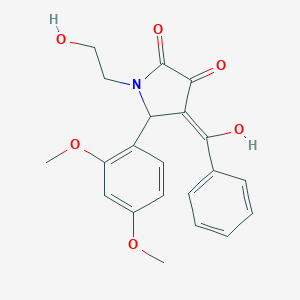
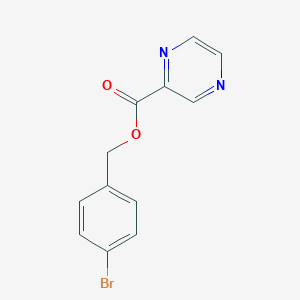
methanone](/img/structure/B248689.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)
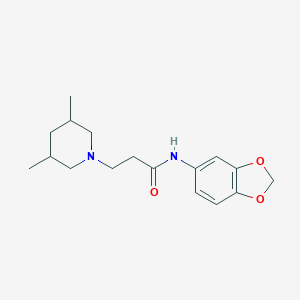

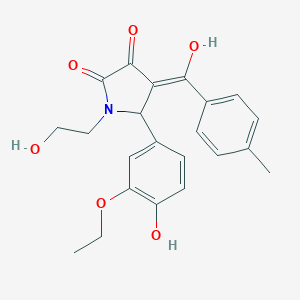
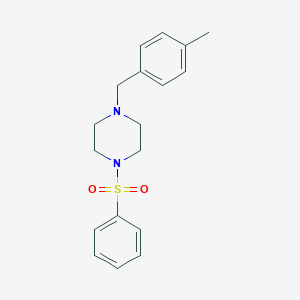
methanone](/img/structure/B248713.png)
